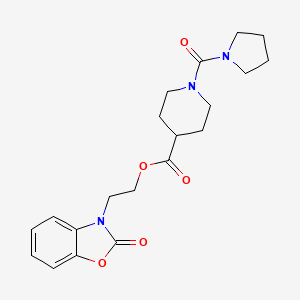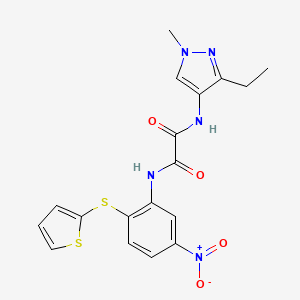
Unk-DL-Phe-Ser-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Unk-DL-Phe-Ser-NH2” is a synthetic peptide composed of the amino acids phenylalanine and serine, with an amide group at the C-terminus. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Peptides like “this compound” are known for their ability to interact with biological systems, making them valuable tools for research and therapeutic purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Unk-DL-Phe-Ser-NH2” typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (phenylalanine and serine) through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups, allowing the next amino acid to be added. The final step involves cleaving the peptide from the resin and deprotecting the side chains to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the final product.
化学反応の分析
Types of Reactions
“Unk-DL-Phe-Ser-NH2” can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require specific catalysts and conditions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine derivatives, while reduction can result in modified peptide structures.
科学的研究の応用
“Unk-DL-Phe-Ser-NH2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of “Unk-DL-Phe-Ser-NH2” involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Dermorphin: A highly potent opioid peptide with a similar structure.
Taphalgin: A synthetic derivative of dermorphin with analgesic properties.
Diphenylalanine-based peptides: Known for their self-assembly properties and applications in nanomedicine.
Uniqueness
“Unk-DL-Phe-Ser-NH2” is unique due to its specific amino acid sequence and potential applications. Unlike other peptides, it combines the properties of phenylalanine and serine, making it a valuable tool for research and therapeutic purposes.
特性
IUPAC Name |
N-[1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c24-20(28)19(13-27)25-21(29)18(9-14-4-2-1-3-5-14)26-22(30)23-10-15-6-16(11-23)8-17(7-15)12-23/h1-5,15-19,27H,6-13H2,(H2,24,28)(H,25,29)(H,26,30)/t15?,16?,17?,18?,19-,23?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHAAXHJNTTPK-XDNQBYJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-2-[[3-methyl-4-(3-nitropyridin-2-yl)piperazin-1-yl]methyl]morpholine](/img/structure/B7423289.png)

![4-[[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]carbamoylamino]-N-propylbenzamide](/img/structure/B7423298.png)
![Ethyl 2-ethyl-5-(tetrazolo[1,5-a]pyridine-6-carbonylamino)-1,3-oxazole-4-carboxylate](/img/structure/B7423311.png)

![3-[(5-Acetyl-2-ethoxyphenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7423360.png)
![2-[4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl]-N-(2-methyl-5-methylsulfonylphenyl)-2-oxoacetamide](/img/structure/B7423372.png)
![2-[3-(2,6-difluorophenyl)propanoylamino]-N,N,2-trimethylpropanamide](/img/structure/B7423375.png)
![N-benzyl-2-[1-(3-hydroxyphenyl)ethylamino]-N-propan-2-ylacetamide](/img/structure/B7423376.png)

![N-[4-[1-(4-cyanophenyl)-2-oxopyrrolidin-3-yl]sulfanylphenyl]acetamide](/img/structure/B7423399.png)
![[1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methyl 1H-indazole-5-carboxylate](/img/structure/B7423406.png)
![3-Amino-5-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methylamino]-6-methylpyrazine-2-carbonitrile](/img/structure/B7423407.png)
![Methyl 2-(4-chlorophenyl)-2-[[4-(difluoromethyl)benzoyl]amino]butanoate](/img/structure/B7423415.png)
